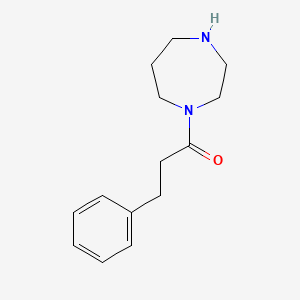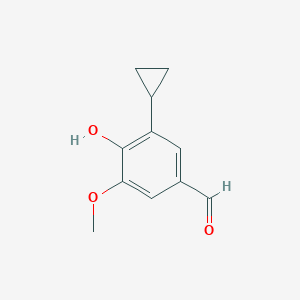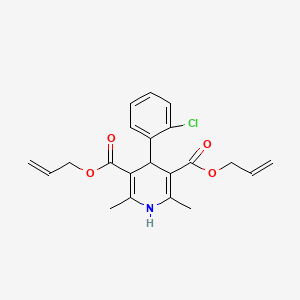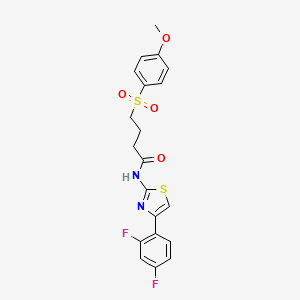
1-(1,4-diazépan-1-yl)-3-phénylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mécanisme D'action
Target of Action
The primary target of 1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which binds with Rho to form a Rho/Rho-kinase complex. This complex regulates many physiological functions including smooth muscle contractions, chemotaxis, neural growth, and gene expression .
Mode of Action
1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one interacts with its target, the ROCK, by inhibiting its activity . This inhibition leads to a decrease in intraocular pressure (IOP) in a dose-dependent manner and an increase in flow facility . The maximum reduction of IOP occurs after 1 to 2 hours .
Biochemical Pathways
The compound affects the Rho/ROCK pathway, which plays a crucial role in various cellular functions such as cell shape, motility, and division . By inhibiting ROCK, the compound disrupts this pathway, leading to changes in cell behavior and physiology .
Pharmacokinetics
Similar compounds like ripasudil have high intraocular permeability This suggests that 1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one may also have good bioavailability in the eye
Result of Action
The primary result of the compound’s action is a reduction in intraocular pressure . This can be beneficial in conditions like glaucoma and ocular hypertension, where high intraocular pressure can damage the optic nerve and lead to vision loss .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one can be achieved through various methods. One common approach involves the reductive amination of the corresponding aminoketone using imine reductase enzymes . This method provides high enantioselectivity and efficiency. Another method involves the acylation of piperazine derivatives with benzoyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of 1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one typically involves large-scale reductive amination processes using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as imine reductase, is preferred due to their specificity and environmental benefits .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The diazepane ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted diazepanes and phenylpropanone derivatives, depending on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol: Similar in structure but with an additional hydroxyl group.
1-(2-Furoyl)-1,4-diazepane: Contains a furoyl group instead of a phenylpropanone moiety.
1-(2-Methylphenyl)-1,4-diazepane acetate: Features a methylphenyl group and acetate ester.
Uniqueness
1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its seven-membered diazepane ring and phenylpropanone moiety make it a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
1-(1,4-diazepan-1-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14(16-11-4-9-15-10-12-16)8-7-13-5-2-1-3-6-13/h1-3,5-6,15H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMYUSDGTVLVNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(pyridin-3-yl)-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}furan-2-carboxamide](/img/structure/B2449332.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449337.png)

![3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile](/img/structure/B2449340.png)
![N-(3-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2449342.png)
![1'-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2449343.png)
![Lithium 2-[5-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B2449344.png)
![5-[5,6-dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2449345.png)
![2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2449346.png)

![4-(Pyridine-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2449352.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2449353.png)
